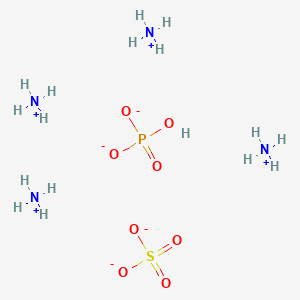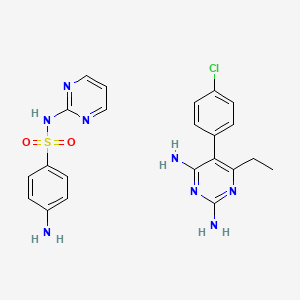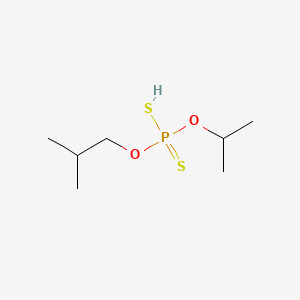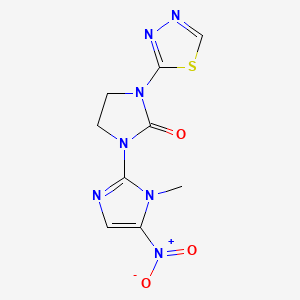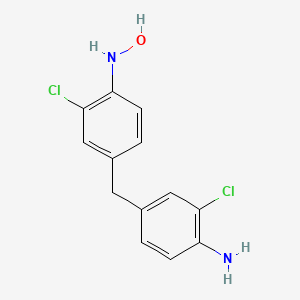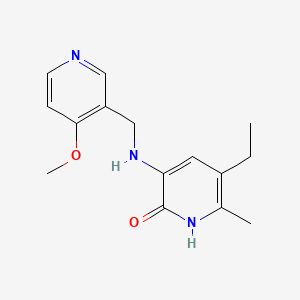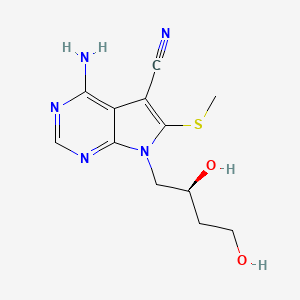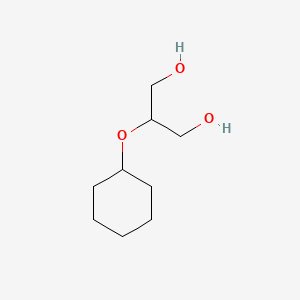
3-chloro-N,N-dimethylcyclohexan-1-amine;2,4,6-trinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N,N-dimethylcyclohexan-1-amine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 3-chloro-N,N-dimethylcyclohexan-1-amine and 2,4,6-trinitrophenol The former is a cyclohexane derivative with a chlorine atom and a dimethylamine group, while the latter is a nitrophenol derivative known for its explosive properties
准备方法
The synthesis of 3-chloro-N,N-dimethylcyclohexan-1-amine typically involves the chlorination of N,N-dimethylcyclohexan-1-amine. This can be achieved using reagents such as thionyl chloride or phosphorus trichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
For the preparation of 2,4,6-trinitrophenol, also known as picric acid, nitration of phenol is performed using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to ensure safety and yield.
化学反应分析
3-chloro-N,N-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro groups in 2,4,6-trinitrophenol can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents and conditions for these reactions include:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
科学研究应用
3-chloro-N,N-dimethylcyclohexan-1-amine;2,4,6-trinitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
作用机制
The mechanism of action of 3-chloro-N,N-dimethylcyclohexan-1-amine involves its interaction with biological targets such as enzymes and receptors. The chlorine atom and dimethylamine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. For 2,4,6-trinitrophenol, its explosive properties are due to the rapid decomposition and release of gases upon ignition, which generates a high-pressure shock wave.
相似化合物的比较
Similar compounds to 3-chloro-N,N-dimethylcyclohexan-1-amine include other chlorinated amines such as 3-chloro-N,N-dimethylpropan-1-amine and 3-chloro-N,N-dimethylbutan-1-amine. These compounds share similar structural features but differ in the length of the carbon chain, which can influence their reactivity and applications.
For 2,4,6-trinitrophenol, similar compounds include other nitrophenols like 2,4-dinitrophenol and 2,6-dinitrophenol. These compounds also possess nitro groups that contribute to their reactivity and potential use as explosives or chemical intermediates.
属性
CAS 编号 |
7461-56-5 |
|---|---|
分子式 |
C14H19ClN4O7 |
分子量 |
390.77 g/mol |
IUPAC 名称 |
3-chloro-N,N-dimethylcyclohexan-1-amine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H16ClN.C6H3N3O7/c1-10(2)8-5-3-4-7(9)6-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7-8H,3-6H2,1-2H3;1-2,10H |
InChI 键 |
RMCHIIRYNWWPSZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1CCCC(C1)Cl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



